molecular formula C9H13NO3 B174547 (R)-1-methacryloylpyrrolidine-2-carboxylic acid CAS No. 106089-24-1

(R)-1-methacryloylpyrrolidine-2-carboxylic acid

Cat. No. B174547
M. Wt: 183.2 g/mol
InChI Key: SJAYUJDJZUWFDO-SSDOTTSWSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include the compound’s role or use in industry or research.



Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pKa), reactivity, and stability.


Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrrolopyrrolecarboxylic Acids : Research conducted by Muchowski et al. (1985) involved the synthesis of benzoylpyrrolopyrrolecarboxylic acids, demonstrating their potential as analgesic and anti-inflammatory agents. Their study extensively explored the quantitative structure-activity relationship (QSAR) of these compounds, highlighting their significance in pharmaceutical applications (Muchowski et al., 1985).

  • Copolymer Synthesis : Buruianǎ and Murariu (2016) investigated the free radical polymerization of compounds including N-acryloyl-L-leucine, leading to the creation of an optically active copolymer. This research contributes to the understanding of polymer chemistry and its applications in material science (Buruianǎ & Murariu, 2016).

  • Development of GPR40 Agonists : Jurica et al. (2017) explored the creation of pyrrolidine-containing GPR40 agonists, which have potential applications in treating type 2 diabetes. The study highlighted the differential effects of enantiomers on binding assays and their roles in signaling mechanisms, emphasizing the importance of stereochemistry in drug design (Jurica et al., 2017).

Material Science and Chemical Synthesis

  • Reactive Extraction of Pyridine-2-carboxylic Acid : Datta and Kumar (2014) conducted a study on the reactive extraction of pyridine-2-carboxylic acid, a process relevant in pharmaceutical and agrochemical industries. This research provides insights into more efficient and less toxic methods of carboxylic acid extraction (Datta & Kumar, 2014).

  • Decarboxylative Coupling in Chemical Synthesis : Neely and Rovis (2014) investigated the Rh(III)-catalyzed decarboxylative coupling of acrylic acids, contributing to the field of organic synthesis. Their findings are significant for the synthesis of pyridines, a crucial component in many pharmaceuticals (Neely & Rovis, 2014).

  • Hydrolysis of Methacrylic Acid–Methyl Methacrylate Copolymers : Loecker and Smets (1959) explored the hydrolysis of methacrylic acid and methyl methacrylate copolymers. This study provides valuable information for the development of new materials and understanding polymer degradation processes (Loecker & Smets, 1959).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and storage.


Future Directions

This involves identifying areas of further research, potential applications, and improvements in synthesis or use.


For a specific compound, these analyses would require extensive literature review and possibly experimental studies. Please consult with a chemistry professional or researcher for detailed information.


properties

IUPAC Name

(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAYUJDJZUWFDO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)N1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469471
Record name (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-methacryloylpyrrolidine-2-carboxylic acid

CAS RN

106089-24-1
Record name (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ELP Chekler, R Unwalla, TA Khan… - Journal of Medicinal …, 2014 - ACS Publications
We present a novel series of selective androgen receptor modulators (SARMs) which shows excellent biological activity and physical properties. 1-(2-Hydroxy-2-methyl-3-…
Number of citations: 18 pubs.acs.org
M Gao, M Wang, KD Miller, QH Zheng - Steroids, 2011 - Elsevier
The androgen receptor (AR) is an attractive target for the treatment and molecular imaging of prostate cancer. New carbon-11-labeled propanamide derivatives were first designed and …
Number of citations: 9 www.sciencedirect.com
ML Gaur, PP Hankare, KM Garadkar, IS Mulla… - New Journal of …, 2013 - ssokool.com
The inorganic material cobalt selenide (CoSe), in crystalline form, possesses an optimal band gap matchable to the maximum of the solar spectrum, a high optical absorption coefficient …
Number of citations: 0 ssokool.com

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